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Compound of Interest

Compound Name: 2-Amino-5-(methoxymethyl)phenol

Cat. No.: B8721603 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characterization

of the organic compound 2-Amino-5-(methoxymethyl)phenol. Designed for researchers,

scientists, and professionals in drug development, this document outlines the expected

spectroscopic data (NMR, IR, MS) and provides standardized experimental protocols for their

acquisition.

Please note: As of the compilation of this guide, experimental spectroscopic data for 2-Amino-
5-(methoxymethyl)phenol is not readily available in publicly accessible scientific literature and

databases. The data presented herein is predicted based on the chemical structure and

spectroscopic principles, alongside data from analogous compounds.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 2-Amino-5-(methoxymethyl)phenol. These

predictions are crucial for the identification and structural elucidation of the compound.

Table 1: Predicted ¹H NMR Data
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~6.8 d 1H Ar-H

~6.7 dd 1H Ar-H

~6.6 d 1H Ar-H

~4.8 (broad s) 2H -NH₂

~4.5 (broad s) 1H -OH

~4.3 s 2H -CH₂-O

~3.3 s 3H -O-CH₃

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate and can vary based on solvent

and concentration.

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment

~145 Ar-C-OH

~138 Ar-C-NH₂

~130 Ar-C

~118 Ar-CH

~116 Ar-CH

~115 Ar-CH

~74 -CH₂-O

~58 -O-CH₃

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate.

Table 3: Predicted IR Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3450-3250 Strong, Broad O-H and N-H stretching

3050-3000 Medium Aromatic C-H stretching

2950-2850 Medium Aliphatic C-H stretching

1620-1580 Strong
N-H bending and Aromatic

C=C stretching

1520-1480 Strong Aromatic C=C stretching

1250-1200 Strong Aryl C-O stretching

1150-1080 Strong C-O-C stretching (ether)

Table 4: Predicted Mass Spectrometry Data
m/z Interpretation

153 [M]⁺ (Molecular Ion)

122 [M - OCH₃]⁺

123 [M - CH₂O]⁺

108 [M - CH₂OCH₃]⁺

Ionization Method: Electron Ionization (EI). Fragmentation patterns are predicted based on

common fragmentation pathways for phenols and ethers.

Experimental Protocols
The following are general protocols for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-20 mg of the solid sample in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1] Ensure the

sample is fully dissolved; gentle vortexing or sonication can be applied.
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Instrument Setup: The NMR spectrometer (e.g., 400 MHz) is locked onto the deuterium

signal of the solvent. The magnetic field is then shimmed to achieve homogeneity.

Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-

decoupled pulse sequence is typically employed to simplify the spectrum. The number of

scans will depend on the sample concentration.

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the

resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the

residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation (ATR-FTIR): Place a small amount of the solid sample directly onto the

diamond crystal of the Attenuated Total Reflectance (ATR) accessory.[2]

Background Collection: Record a background spectrum of the clean, empty ATR crystal.[3]

Sample Analysis: Apply pressure to ensure good contact between the sample and the

crystal.[4] The IR spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.

Data Processing: The sample spectrum is automatically ratioed against the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct

insertion probe for solid samples or after separation by gas chromatography (GC-MS).

Ionization: For Electron Ionization (EI-MS), the sample molecules in the gas phase are

bombarded with a high-energy electron beam (typically 70 eV), causing ionization and

fragmentation.[5][6][7]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.
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Visualized Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and

characterization of a synthesized organic compound like 2-Amino-5-(methoxymethyl)phenol.

Compound Synthesis

Spectroscopic Analysis

Data Interpretation & Verification

Synthesis of 2-Amino-5-
(methoxymethyl)phenol

Purification (e.g., Crystallization, Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Structure Elucidation

Purity Assessment

Final Compound Characterization

Click to download full resolution via product page

Workflow for Spectroscopic Characterization

This document serves as a foundational guide for the spectroscopic analysis of 2-Amino-5-
(methoxymethyl)phenol. Researchers are encouraged to use these predicted data and
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protocols as a starting point for their experimental work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b8721603?utm_src=pdf-custom-synthesis
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www.agilent.com/en/product/molecular-spectroscopy/ftir-spectroscopy/atr-ftir-spectroscopy
https://pccl.chem.ufl.edu/sample-preparation-ft-ir-atr/
https://pccl.chem.ufl.edu/sample-preparation-ft-ir-atr/
https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://bitesizebio.com/82650/ionization-methods-mass-spec/
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/An_Introduction_to_Mass_Spectrometry_(Van_Bramer)/03%3A_IONIZATION_TECHNIQUES/3.01%3A_Electron_Ionization
https://www.creative-proteomics.com/support/electron-ionization.htm
https://www.benchchem.com/product/b8721603#2-amino-5-methoxymethyl-phenol-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b8721603#2-amino-5-methoxymethyl-phenol-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b8721603#2-amino-5-methoxymethyl-phenol-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b8721603#2-amino-5-methoxymethyl-phenol-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8721603?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8721603?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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